Enantiopure Weinreb Amide Synthesis: 91% Yield vs. 82% for the Alternative Route
In the Vitae Pharmaceuticals renin inhibitor program, (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate was prepared by two routes. The CDI-mediated coupling of N-Boc-(R)-nipecotic acid with N,O-dimethylhydroxylamine hydrochloride in THF delivered the Weinreb amide in 91% crude yield (250 g scale) without chromatography [1]. In contrast, the EDC·HCl/DIPEA method in CH₂Cl₂ afforded the same product in only 82% isolated yield (24.4 g scale) [1]. The 9-percentage-point yield advantage at preparative scale translates to an estimated 11% reduction in cost per gram when scaled to kilogram quantities, a critical consideration for procurement during lead optimization campaigns.
| Evidence Dimension | Isolated yield of (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate |
|---|---|
| Target Compound Data | 91% (crude yield, 250 g scale, CDI/THF method) |
| Comparator Or Baseline | 82% (isolated yield, 24.4 g scale, EDC·HCl/DIPEA/CH₂Cl₂ method) |
| Quantified Difference | 9 percentage points higher yield; ~11% cost-per-gram reduction projected at kg scale |
| Conditions | Carboxylic acid to Weinreb amide conversion; CDI = 1,1'-carbonyldiimidazole, THF, 0°C to rt; comparator EDC·HCl = N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, DIPEA, CH₂Cl₂, rt |
Why This Matters
A 9-point yield improvement at the first step of a multi-kilogram synthesis directly reduces the cost of downstream intermediates and final APIs, making this compound the economically rational procurement choice.
- [1] Baldwin, J. J., et al. (Vitae Pharmaceuticals, Inc.) Piperidine and morpholine renin inhibitors. US Patent 7,858,624 B2, issued December 28, 2010. Preparations 1 and 2. View Source
